Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-piperidin-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)10-6-7-11(14-13-10)15-8-4-3-5-9-15/h6-7H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZUNHUOWCTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with an ethyl ester group at the 3-position and a piperidine group at the 6-position. The molecular formula is with a molecular weight of approximately 218.24 g/mol. The presence of both nitrogen-containing heterocycles (pyridazine and piperidine) contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
- It has been reported to inhibit enzymes such as Monoamine Oxidase (MAO) and Tyrosine Kinase 2 (TYK2), which are involved in critical cellular signaling pathways. This inhibition leads to altered gene expression and cellular metabolism, potentially impacting conditions like depression and cancer .
2. Antimicrobial Activity:
- Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting that this compound may also possess antimicrobial properties.
3. Anticancer Potential:
- Preliminary studies indicate that derivatives of pyridazine, including this compound, may exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) . The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation.
Biochemical Pathways
The compound’s biochemical interactions can be summarized as follows:
| Biological Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | MAO, TYK2 | Altered neurotransmitter levels |
| Antimicrobial | Mycobacterium tuberculosis | Inhibition of bacterial growth |
| Antiproliferative | Cancer cell lines | Induction of apoptosis, cell cycle arrest |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Anticancer Activity:
-
Antimicrobial Evaluation:
- Research on similar pyridazine derivatives highlighted their effectiveness against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values in the low micromolar range. This suggests potential applications in treating tuberculosis.
- Molecular Modeling Studies:
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate features a pyridazine ring with an ethyl ester group at the 3-position and a piperidin-1-yl group at the 6-position. This unique structure contributes to its potential biological activities and interactions with various biological targets.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant properties by modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes .
Biological Studies
In biological research, this compound serves as a valuable tool for exploring various cellular mechanisms:
- Enzyme Inhibition : this compound has been identified as an inhibitor of monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), which are critical in regulating cellular metabolism and signaling pathways involved in cancer and neurodegenerative diseases .
- Cell Signaling Modulation : By affecting key signaling pathways, this compound can alter gene expression related to apoptosis and cell cycle regulation, making it a candidate for further studies in cancer therapy.
Case Study 1: Anti-tubercular Activity
A series of derivatives of this compound were synthesized and tested against Mycobacterium tuberculosis. Results indicated that certain modifications enhanced their antimicrobial potency significantly compared to the parent compound. This suggests potential applications in treating resistant bacterial infections.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism was primarily through apoptosis induction, highlighting its potential as an anticancer agent .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Modulates serotonin and norepinephrine levels |
| Anti-inflammatory Effects | Inhibits PDE enzymes | |
| Biological Studies | Enzyme Inhibition | Inhibits MAO and TYK2 |
| Cell Signaling Modulation | Alters gene expression related to apoptosis | |
| Case Study | Anti-tubercular Activity | Enhanced potency against Mycobacterium tuberculosis |
| Cancer Cell Proliferation Inhibition | Induces apoptosis in cancer cell lines |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate with key structural analogs:
Key Observations:
- Piperidine Modifications : The 4-hydroxypiperidine analog introduces a polar hydroxyl group, improving aqueous solubility but possibly limiting blood-brain barrier penetration .
- Ring Fusion/Substitution : Imidazo-fused derivatives (e.g., Ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate ) exhibit increased structural rigidity, which may enhance target binding affinity but reduce synthetic accessibility .
- Aromatic Substituents : Phenylethyl or fluorophenyl groups (e.g., Ethyl 6-(2-phenylethyl)imidazo[...]carboxylate ) introduce π-π interactions and electron-withdrawing effects, critical for receptor binding in kinase inhibitors .
Preparation Methods
Preparation of 6-(piperidin-1-yl)pyridazine-3-carboxylic Acid or Ester Precursors
Halogenation and Activation: The starting material is often 6-chloropyridazine-3-carboxylic acid or its methyl/ethyl ester. For example, 6-chloropyridazine-3-carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) at elevated temperatures (~75°C for 2 hours) to activate the carboxyl group for further transformations.
Esterification: The acid chloride or acid can be reacted with ethanol in the presence of an acid catalyst to form the ethyl ester. This is a standard Fischer esterification or acid chloride alcoholysis method.
Nucleophilic Substitution with Piperidine
The key step involves the substitution of the halogen at the 6-position of the pyridazine ring by piperidine. This is typically conducted by heating a solution of the 6-chloropyridazine-3-carboxylate ester with piperidine in a suitable solvent such as 1,4-dioxane or ethanol.
The reaction conditions often include the presence of a base such as diisopropylethylamine to neutralize the released acid and promote nucleophilic attack.
Typical reaction conditions reported include heating at 100°C for 20 hours to ensure complete substitution.
Purification
- After completion of the reaction, the mixture is concentrated and purified by silica gel flash chromatography using solvent systems such as ethyl acetate/methanol mixtures to isolate the pure Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate.
Example Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 6-chloropyridazine-3-carboxylic acid + SOCl₂, 75°C, 2 h | Conversion to acid chloride |
| 2 | Acid chloride + ethanol, acid catalyst | Formation of ethyl ester |
| 3 | Ethyl 6-chloropyridazine-3-carboxylate + piperidine + diisopropylethylamine, 1,4-dioxane, 100°C, 20 h | Nucleophilic substitution of Cl by piperidine |
| 4 | Concentration and silica gel chromatography (EtOAc/MeOH) | Purification of product |
Related Derivatives and Analogues
Similar synthetic routes have been reported for derivatives such as Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate, where a hydroxymethyl substituent on the piperidine ring is introduced prior to or after the nucleophilic substitution step.
Methyl esters of related compounds have been synthesized using sodium methoxide in methanol for esterification and subsequent substitution with hydroxypiperidine derivatives.
Research Findings and Optimization Notes
Reaction Time and Temperature: Extended heating (around 20 hours at 100°C) is necessary for complete substitution of the halogen by piperidine, indicating the moderate reactivity of the pyridazine ring in nucleophilic aromatic substitution.
Base Selection: Use of sterically hindered bases such as diisopropylethylamine helps to scavenge HCl formed and prevents side reactions.
Solvent Choice: Polar aprotic solvents like 1,4-dioxane facilitate the nucleophilic substitution by stabilizing charged intermediates.
Purification: Flash chromatography with ethyl acetate/methanol mixtures effectively separates the product from unreacted starting materials and by-products.
Summary Table of Preparation Methods
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Starting Material | 6-chloropyridazine-3-carboxylic acid or ester | Commercially available or synthesized | Acid chloride intermediate often used |
| Esterification | Reaction with ethanol and acid catalyst or acid chloride + ethanol | Room temp to reflux, several hours | Standard Fischer esterification or acid chloride method |
| Nucleophilic Substitution | Piperidine substitution at 6-position | 100°C, 20 h, with base (e.g., diisopropylethylamine) | Requires prolonged heating for full conversion |
| Solvent | 1,4-dioxane or ethanol | Polar aprotic solvent preferred | Enhances nucleophilicity and reaction rate |
| Purification | Silica gel chromatography | EtOAc/MeOH solvent system | Provides high purity product |
Q & A
Q. What are the recommended safety protocols for handling Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate in laboratory settings?
Methodological Answer:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.
- Perform reactions involving toxic intermediates in a fume hood or glovebox to minimize inhalation risks .
- Dispose of waste via approved chemical waste management protocols, segregating halogenated and non-halogenated solvents .
Key Safety Data:
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Irritant | Avoid direct contact; use chemical-resistant gloves. |
| Environmental | Use closed systems to prevent release into drains. |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester groups (e.g., ethyl CH3 at δ 1.37 ppm, triplet) to confirm substitution patterns .
- HRMS : Validate molecular mass (e.g., [M+H]+ calc. 273.1477, found 273.1479) to confirm synthetic success .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperidine N–H bends (~1550 cm⁻¹) .
Example NMR Data (Ethyl Ester Derivatives):
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Ethyl CH3 | 1.37 | t (J = 7.2 Hz) | |
| Aromatic H (pyridazine) | 7.84 | s | |
| Piperidine CH2 | 3.2–3.5 | m |
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Negishi Coupling : React 6-chloropyridazine-3-carboxylate with piperidinyl-zinc reagents under Pd catalysis (e.g., Pd(PPh3)4) .
- Hydrolysis-Esterification : Hydrolyze methyl esters (e.g., with LiOH) and re-esterify using ethanol/HCl .
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) to isolate products (>95% purity) .
Typical Reaction Conditions:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Negishi Coupling | THF, 60°C, 12 h | 27–53% | |
| Ester Hydrolysis | LiOH, H2O/THF, rt, 6 h | 52% |
Advanced Research Questions
Q. How can researchers address isomerization during alkylation of pyridazine derivatives?
Methodological Answer:
- Monitor Reaction Progress : Use LC-MS to detect early-stage isomer formation (e.g., phenylethyl vs. phenylethyl isomers) .
- Optimize Catalysts : Replace Pd(PPh3)4 with Pd2(dba)3/XPhos to suppress β-hydride elimination, reducing side products .
- Chromatographic Separation : Employ flash chromatography with cyclohexane/EtOAc gradients (0–30% EtOAc) to resolve isomers .
Case Study:
- Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (27% yield) and its 1-phenylethyl isomer (25% yield) were separated using silica gel chromatography .
Q. What strategies resolve structural ambiguities in crystallographic data for pyridazine derivatives?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution small-molecule refinements, applying restraints for disordered piperidine rings .
- ORTEP Visualization : Generate 3D models in ORTEP-III to validate bond lengths/angles against expected values (e.g., C–N: 1.34–1.38 Å) .
- Twinned Data Analysis : For twinned crystals, apply Hooft/Y absorption corrections in SHELXL to improve R-factor convergence (<5%) .
Validation Metrics:
| Parameter | Acceptable Range | Reference |
|---|---|---|
| R-factor (R1) | <0.05 | |
| Bond Length Discrepancy | ±0.02 Å |
Q. How can Suzuki coupling be optimized to synthesize this compound derivatives?
Methodological Answer:
- Precatalyst Selection : Use Pd(OAc)2 with SPhos ligand for enhanced stability in aqueous conditions .
- Base Optimization : Replace K2CO3 with Cs2CO3 to improve solubility in DMF/H2O mixtures .
- Microwave Assistance : Reduce reaction time (2 h vs. 12 h) by heating at 100°C under microwave irradiation .
Performance Metrics:
| Condition | Yield Improvement | Reference |
|---|---|---|
| Cs2CO3 (vs. K2CO3) | +15% | |
| Microwave (100°C, 2 h) | +20% |
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for piperidine-substituted pyridazines?
Methodological Answer:
- Dynamic Effects : Check for piperidine ring puckering via variable-temperature NMR (VT-NMR) to assess conformational exchange .
- Solvent Artifacts : Compare DMSO-d6 vs. CDCl3 spectra; DMSO may stabilize H-bonding, shifting NH protons upfield .
- X-ray Validation : Resolve ambiguities by correlating NMR shifts with crystallographic bond distances (e.g., C–N distances confirm conjugation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
